molecular formula C15H24N2O B2533784 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol CAS No. 941266-16-6

7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

Cat. No. B2533784
M. Wt: 248.37
InChI Key: DBWVOACIXQVUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The molecule “7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol” is a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are known to possess a wide range of biological activities . The presence of a dimethylamino group could potentially make this compound a base, and the hydroxyl group (-OH) could make it capable of forming hydrogen bonds .


Physical And Chemical Properties Analysis

Without specific data, it’s hard to say for sure, but we can make some educated guesses based on the functional groups present. For example, the presence of a dimethylamino group could make this compound a weak base, and the hydroxyl group could allow it to form hydrogen bonds, which could influence its solubility .

Scientific Research Applications

Antioxidant Applications in Fish Meal Preservation

Research has identified analogues of ethoxyquin, such as 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol, as potential antioxidants for preserving polyunsaturated fatty acids in fish meal, protecting against spontaneous combustion. The study compared the efficacy of various analogues in fish meal, emphasizing the unique requirements for antioxidants in this context. Hydroquin, closely related to the subject compound, emerged as a viable alternative to ethoxyquin in terms of efficacy and cost, with significant implications for fish meal storage and quality preservation (A. J. de Koning, 2002).

Therapeutic Potential in Cancer and CNS Disorders

Tetrahydroisoquinolines, including compounds structurally related to 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol, have been identified for their therapeutic potential across a range of conditions. These compounds have been studied for their anticancer properties and as antibiotics against soft tissue sarcomas. The review also highlights the utility of these compounds in treating central nervous system (CNS) disorders, metabolic disorders, and various infectious diseases, demonstrating the versatility and potential of tetrahydroisoquinolines in drug discovery (I. Singh & P. Shah, 2017).

Application in Organic Light-Emitting Diodes (OLEDs)

The compound's derivatives have been explored for their application in organic optoelectronics, including OLEDs. Research into BODIPY-based organic semiconductors, related to the structural class of 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol, outlines advancements in the design and synthesis of these materials. This exploration underscores the role of such compounds in enhancing the performance and efficiency of OLEDs, indicating a promising avenue for the development of advanced electronic devices (B. Squeo & M. Pasini, 2020).

Future Directions

The future directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential use in medicine .

properties

IUPAC Name

7-[(dimethylamino)methyl]-2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-10-8-15(2,3)16-13-6-11(9-17(4)5)14(18)7-12(10)13/h6-7,10,16,18H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWVOACIXQVUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C(=C2)CN(C)C)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

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